Cas no 514800-69-2 (methyl 4-(4-nitro-1H-pyrazol-1-yl)methylbenzoate)
methyl 4-(4-nitro-1H-pyrazol-1-yl)methylbenzoate Chemical and Physical Properties
Names and Identifiers
-
- 4-(4-Nitro-pyrazol-1-ylmethyl)-benzoic acid methyl ester
- methyl 4-(4-nitro-1H-pyrazol-1-yl)methylbenzoate
- HMS2805M16
- CHEMBL1542711
- methyl 4-[(4-nitropyrazol-1-yl)methyl]benzoate
- STK298513
- AK-968/41172215
- IFTJOIWPOCSFGB-UHFFFAOYSA-N
- Oprea1_501707
- Methyl4-((4-nitro-1H-pyrazol-1-yl)methyl)benzoate
- AKOS000304229
- SMR000431270
- BBL037935
- Methyl 4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate #
- Methyl 4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate
- Methyl 4-((4-nitro-1H-pyrazol-1-yl)methyl)benzoate
- methyl 4-({4-nitro-1H-pyrazol-1-yl}methyl)benzoate
- EN300-227851
- CS-0301902
- AKOS015921841
- 514800-69-2
- Benzoic acid, 4-(4-nitro-1-pyrazolylmethyl)-, methyl ester
- MLS000767948
- DTXSID501331374
-
- MDL: MFCD02253782
- Inchi: 1S/C12H11N3O4/c1-19-12(16)10-4-2-9(3-5-10)7-14-8-11(6-13-14)15(17)18/h2-6,8H,7H2,1H3
- InChI Key: IFTJOIWPOCSFGB-UHFFFAOYSA-N
- SMILES: O(C)C(C1C=CC(=CC=1)CN1C=C(C=N1)[N+](=O)[O-])=O
Computed Properties
- Exact Mass: 261.07495584Da
- Monoisotopic Mass: 261.07495584Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 336
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 89.9Ų
methyl 4-(4-nitro-1H-pyrazol-1-yl)methylbenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 027288-250mg |
4-(4-Nitro-pyrazol-1-ylmethyl)-benzoic acid methyl ester |
514800-69-2 | 250mg |
£144.00 | 2022-03-01 | ||
| Fluorochem | 027288-1g |
4-(4-Nitro-pyrazol-1-ylmethyl)-benzoic acid methyl ester |
514800-69-2 | 1g |
£287.00 | 2022-03-01 | ||
| Fluorochem | 027288-5g |
4-(4-Nitro-pyrazol-1-ylmethyl)-benzoic acid methyl ester |
514800-69-2 | 5g |
£782.00 | 2022-03-01 | ||
| Enamine | EN300-227851-1g |
methyl 4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate |
514800-69-2 | 1g |
$385.0 | 2023-09-15 | ||
| Enamine | EN300-227851-5g |
methyl 4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate |
514800-69-2 | 5g |
$1115.0 | 2023-09-15 | ||
| Enamine | EN300-227851-10g |
methyl 4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate |
514800-69-2 | 10g |
$1654.0 | 2023-09-15 | ||
| Enamine | EN300-227851-0.05g |
methyl 4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate |
514800-69-2 | 95% | 0.05g |
$69.0 | 2024-06-20 | |
| Enamine | EN300-227851-0.1g |
methyl 4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate |
514800-69-2 | 95% | 0.1g |
$105.0 | 2024-06-20 | |
| Enamine | EN300-227851-0.25g |
methyl 4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate |
514800-69-2 | 95% | 0.25g |
$149.0 | 2024-06-20 | |
| Enamine | EN300-227851-0.5g |
methyl 4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate |
514800-69-2 | 95% | 0.5g |
$284.0 | 2024-06-20 |
methyl 4-(4-nitro-1H-pyrazol-1-yl)methylbenzoate Related Literature
-
Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
-
Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
Additional information on methyl 4-(4-nitro-1H-pyrazol-1-yl)methylbenzoate
Research Briefing on Methyl 4-(4-nitro-1H-pyrazol-1-yl)methylbenzoate (CAS: 514800-69-2)
Methyl 4-(4-nitro-1H-pyrazol-1-yl)methylbenzoate (CAS: 514800-69-2) is a synthetic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This research briefing aims to provide an overview of the latest studies and findings related to this compound, focusing on its synthesis, biological activity, and potential therapeutic applications.
Recent studies have highlighted the role of methyl 4-(4-nitro-1H-pyrazol-1-yl)methylbenzoate as a key intermediate in the synthesis of novel heterocyclic compounds. These compounds are of particular interest due to their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. The nitro group present in the pyrazole ring is believed to contribute to the compound's reactivity, making it a valuable scaffold for further chemical modifications.
In a study published in the Journal of Medicinal Chemistry, researchers investigated the compound's potential as a kinase inhibitor. Kinases are enzymes that play a critical role in cell signaling and are often targeted in cancer therapy. The study demonstrated that derivatives of methyl 4-(4-nitro-1H-pyrazol-1-yl)methylbenzoate exhibited selective inhibition against specific kinase targets, suggesting their potential as lead compounds for the development of new anticancer agents.
Another area of research has explored the compound's antimicrobial properties. A recent paper in Bioorganic & Medicinal Chemistry Letters reported that methyl 4-(4-nitro-1H-pyrazol-1-yl)methylbenzoate derivatives showed promising activity against a range of bacterial and fungal pathogens. The study emphasized the importance of the nitro group in enhancing the compounds' binding affinity to microbial enzymes, thereby improving their efficacy.
Despite these promising findings, challenges remain in optimizing the compound's pharmacokinetic properties, such as solubility and metabolic stability. Ongoing research is focused on structural modifications to address these issues while retaining the compound's biological activity. Computational modeling and structure-activity relationship (SAR) studies are being employed to guide these efforts.
In conclusion, methyl 4-(4-nitro-1H-pyrazol-1-yl)methylbenzoate represents a versatile and promising scaffold in medicinal chemistry. Its potential applications in kinase inhibition and antimicrobial therapy highlight its relevance in current drug discovery efforts. Further research is needed to fully elucidate its mechanism of action and to develop optimized derivatives with improved therapeutic profiles.
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